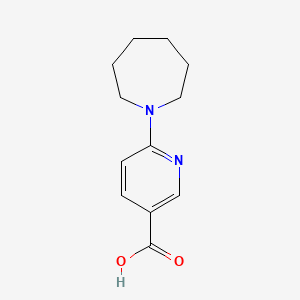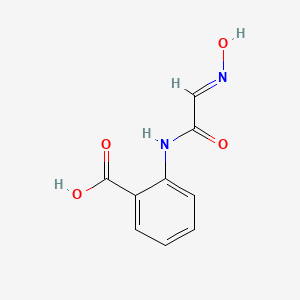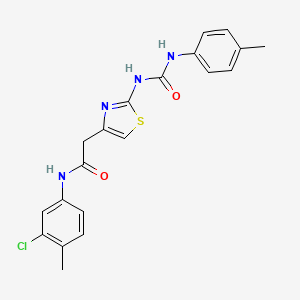
N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, and apoptosis. In recent years, ESI-09 has gained significant attention as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Anticancer Activity
- New derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid were synthesized and tested against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity for some compounds when compared to the reference compound Doxorubicin. This indicates the potential of these derivatives in cancer treatment strategies (Gaber et al., 2021).
Antibacterial Activities
- A series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with various heterocyclic substituents, including oxazole rings, showed greater antibacterial activity against Gram-positive organisms than Gram-negative ones, highlighting their potential as antibiotics (Cooper et al., 1990).
Study on N-ethylation Reaction
- The N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated, revealing insights into the regioselectivity of this process, which is relevant for the synthesis of pharmacologically active compounds (Batalha et al., 2019).
Synthesis of New Quinazolines
- The synthesis of new quinazolines as potential antimicrobial agents was explored, providing valuable information on their chemical properties and potential applications in combating microbial infections (Desai et al., 2007).
Cytotoxic Activity of Carboxamide Derivatives
- Carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline were synthesized and showed cytotoxic activity in a panel of cell lines, indicating their potential as anticancer agents (Deady et al., 2000).
properties
IUPAC Name |
N-(4-ethyl-2-oxo-1H-quinolin-7-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-3-10-7-15(20)18-13-8-11(4-5-12(10)13)17-16(21)14-6-9(2)22-19-14/h4-8H,3H2,1-2H3,(H,17,21)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZPPLIOBQJNCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-bromo-3-methylanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2385766.png)

![5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2385770.png)

![3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2385773.png)
![1,6,7-trimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385774.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2385776.png)
![4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2385779.png)

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2385782.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B2385784.png)


